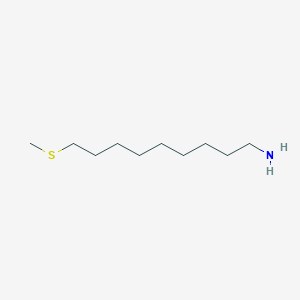![molecular formula C9H12FN B13410430 1-[3-(2-Fluoroethyl)phenyl]methanamine CAS No. 767286-13-5](/img/structure/B13410430.png)
1-[3-(2-Fluoroethyl)phenyl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(2-Fluoroethyl)phenyl]methanamine is an organic compound that belongs to the class of phenylmethanamines It features a phenyl ring substituted with a 2-fluoroethyl group and a methanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2-Fluoroethyl)phenyl]methanamine typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 3-bromophenylmethanamine.
Fluoroethylation: The 3-bromophenylmethanamine undergoes a nucleophilic substitution reaction with 2-fluoroethyl bromide in the presence of a base like potassium carbonate. This step introduces the 2-fluoroethyl group to the benzene ring.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for reaction monitoring and product isolation.
Analyse Des Réactions Chimiques
Types of Reactions
1-[3-(2-Fluoroethyl)phenyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.
Substitution: The fluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoroethyl ketones, while reduction could produce various amines.
Applications De Recherche Scientifique
1-[3-(2-Fluoroethyl)phenyl]methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-[3-(2-Fluoroethyl)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group can enhance the compound’s binding affinity and selectivity, influencing its biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Fluorophenyl)methanamine: Similar structure but lacks the 2-fluoroethyl group.
3-Fluorophenmetrazine: A compound with a different substitution pattern on the phenyl ring.
(2-Fluoro-3-(trifluoromethyl)phenyl)(phenyl)methanamine: Contains additional fluorine atoms and a different substitution pattern.
Uniqueness
1-[3-(2-Fluoroethyl)phenyl]methanamine is unique due to the presence of both a fluoroethyl group and a methanamine group on the phenyl ring. This combination can confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
767286-13-5 |
|---|---|
Formule moléculaire |
C9H12FN |
Poids moléculaire |
153.20 g/mol |
Nom IUPAC |
[3-(2-fluoroethyl)phenyl]methanamine |
InChI |
InChI=1S/C9H12FN/c10-5-4-8-2-1-3-9(6-8)7-11/h1-3,6H,4-5,7,11H2 |
Clé InChI |
NAMRLSFZVZFARX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)CN)CCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



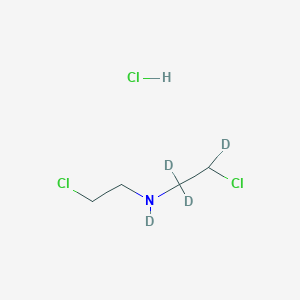

![6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[3-[(2R,3R,4S,5S,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxypropyl]hexanamide](/img/structure/B13410372.png)
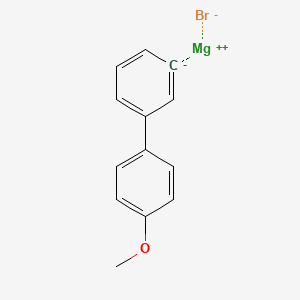
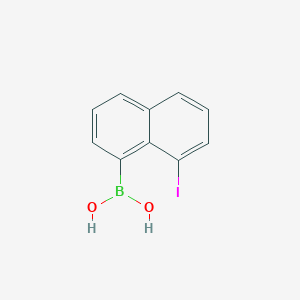
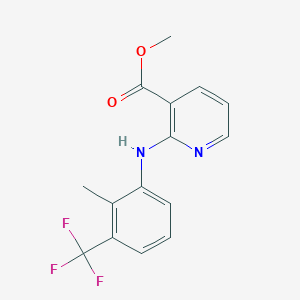
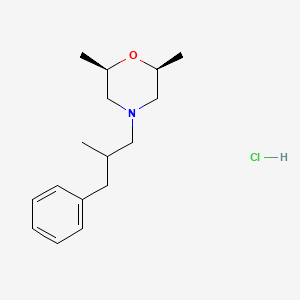
![2-Oxo-2-[[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]amino]ethyl Pentanoate](/img/structure/B13410407.png)
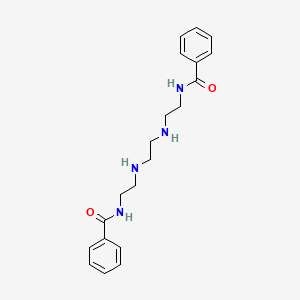
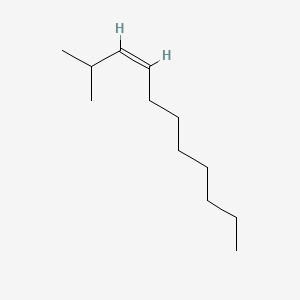
![Pyridine, 2-(chloromethyl)-3-methyl-4-[(trifluoromethoxy)methyl]-](/img/structure/B13410427.png)
![3-methyl-6-[4-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1,4-diazepan-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B13410434.png)
